3-Octen-2-one

Vue d'ensemble

Description

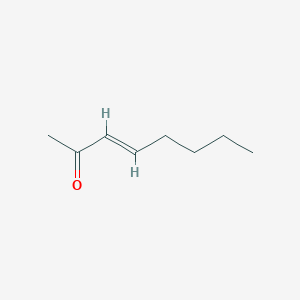

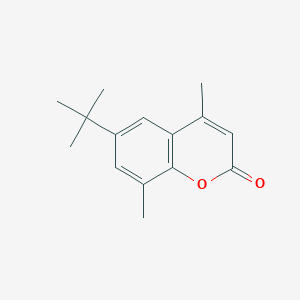

3-Octen-2-one: is an organic compound with the molecular formula C8H14O α,β-unsaturated ketones . This compound is characterized by a double bond between the third and fourth carbon atoms and a ketone functional group at the second carbon atom. It is commonly found in nature and is known for its distinctive odor, which is often described as earthy or mushroom-like .

Applications De Recherche Scientifique

Chemistry:

Flavor and Fragrance Industry: 3-Octen-2-one is widely used as a flavoring agent due to its earthy and mushroom-like aroma. It is commonly added to food products to enhance their sensory properties.

Analytical Chemistry: The compound is used as a standard in gas chromatography for the analysis of volatile organic compounds.

Biology:

Olfactory Research: this compound is used in studies related to olfactory receptors and the human sense of smell.

Medicine:

Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its antimicrobial and antifungal activities.

Industry:

Agriculture: this compound is used as a pheromone in pest control strategies to attract and trap certain insect species.

Biotechnology: The compound is employed in biotechnological processes for the production of other valuable chemicals.

Mécanisme D'action

Target of Action

3-Octen-2-one primarily targets human olfactory receptors . These receptors, expressed on the membranes of olfactory cilia of olfactory sensory neurons (OSNs) in the olfactory epithelium, are responsible for the perception of odors .

Mode of Action

The compound interacts with olfactory receptors (ORs) by binding to them . This binding activates the ORs, which in turn activate an intracellular G protein known as G αolf . The G αolf protein, once activated, converts from the guanosine diphosphate (GDP)-bound form to the guanosine triphosphate (GTP)-bound form .

Biochemical Pathways

The GTP-bound G αolf activates adenylate cyclase III (ACIII) to generate cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP) in OSNs . This process is part of the olfactory signal transduction pathway, which is responsible for converting the chemical signals from odor molecules into electrical signals that can be processed by the brain.

Result of Action

The interaction of this compound with olfactory receptors results in changes in the perception of odors. For example, it has been shown to modulate the response of human olfactory receptors to vanilla flavor . Specifically, the response intensity of one common receptor (OR1D2) was synergistically enhanced in vanilla flavor with this compound compared with vanilla flavor alone, and the response of another receptor (OR5K1) to vanilla flavor was completely suppressed .

Analyse Biochimique

Biochemical Properties

3-Octen-2-one interacts with human olfactory receptors, specifically OR1D2 and OR5K1 . The response intensity of OR1D2 was synergistically enhanced in the presence of this compound, while the response of OR5K1 was completely suppressed .

Cellular Effects

The effects of this compound at the cellular level are primarily observed in olfactory sensory neurons (OSNs). It binds to olfactory receptors (ORs) expressed on the membranes of olfactory cilia of OSNs in the olfactory epithelium .

Molecular Mechanism

The binding of this compound to olfactory receptors activates these receptors, which in turn activate intracellular G αolf protein, a type of G protein, converting it from the guanosine diphosphate (GDP)-bound form to the guanosine triphosphate (GTP)-bound form .

Metabolic Pathways

It is known that odor molecules like this compound can cause modulation, enhancement, and suppression of complex odors, suggesting their involvement in intricate metabolic pathways .

Subcellular Localization

Given its interaction with olfactory receptors, it is likely to be localized in the olfactory epithelium

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method for synthesizing 3-Octen-2-one involves the aldol condensation of acetone with hexanal. This reaction is typically catalyzed by a base such as sodium hydroxide and proceeds under mild conditions to yield the desired product.

Oxidation of Alcohols: Another method involves the oxidation of 3-octen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.

Industrial Production Methods:

Catalytic Dehydrogenation: In industrial settings, this compound can be produced via the catalytic dehydrogenation of 3-octanol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or zinc oxide, at elevated temperatures.

Biotechnological Methods: Recent advancements have also explored the use of biocatalysts, such as specific strains of bacteria or enzymes, to convert precursor molecules into this compound under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Octen-2-one can undergo oxidation reactions to form carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield octanoic acid.

Reduction: Reduction of this compound can produce 3-octanol. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Catalysts: Copper, zinc oxide

Major Products Formed:

Oxidation: Octanoic acid

Reduction: 3-Octanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

3-Octen-2-ol: An alcohol analog of 3-Octen-2-one, differing by the presence of a hydroxyl group instead of a ketone group.

Oct-1-en-3-one: Another α,β-unsaturated ketone with a similar structure but differing in the position of the double bond and ketone group.

3-Nonen-2-one: A homologous compound with an additional carbon atom in the chain.

Uniqueness: this compound is unique due to its specific odor profile and its ability to modulate the perception of other odors. Its applications in the flavor and fragrance industry, as well as its role in olfactory research, distinguish it from other similar compounds .

Propriétés

IUPAC Name |

(E)-oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFOBLITZWHNNC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note | |

| Record name | 3-Octen-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 18.00 mm Hg | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.834-0.839 | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1669-44-9 | |

| Record name | 3-Octen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26AH283XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the sensory perception of 3-octen-2-one?

A1: this compound contributes to the characteristic aroma of various foods, often described as "mushroom-like" [], "cooked mushroom-like" [], or "metallic" []. It can also contribute to off-flavors in foods like milk powder, where it's associated with a "painty" flavor due to lipid oxidation. []

Q2: How does roasting affect this compound levels in almonds?

A2: Interestingly, the degree of almond roasting doesn't directly correlate with this compound levels. Instead, this compound significantly increases after several weeks of storage, regardless of roast level, suggesting its formation is linked to oxidation processes during storage. []

Q3: Can this compound be used as an indicator of food spoilage?

A3: While this compound increases in some foods during storage due to lipid oxidation [, , ], it's not a universal indicator. Its presence and significance vary depending on the food matrix and other spoilage volatiles. [, ]

Q4: How does drying method impact this compound levels in raisins?

A4: Sun-dried raisins exhibit higher levels of this compound compared to air-dried raisins. This suggests that sun-drying promotes the formation of volatile compounds derived from unsaturated fatty acid oxidation, including this compound. []

Q5: Does lactic acid fermentation impact this compound in pea protein extracts?

A5: Yes, lactic acid fermentation of pea protein extracts can reduce or mask the perception of undesirable flavors, including this compound. This suggests fermentation can improve the aroma profile and sensory quality of pea protein preparations. []

Q6: Is this compound unique to certain food sources?

A6: No, this compound is found in various foods, including mushrooms [], cooked rice [], cured meat products [], and tea leaves [, ]. Its concentration and contribution to overall aroma vary depending on the specific food and processing methods.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.

Q8: Are there any notable structural features of this compound?

A8: this compound is an unsaturated ketone with a double bond between the third and fourth carbon atoms. This structural feature contributes to its reactivity and potential to participate in various chemical reactions.

Q9: Does this compound have any known biological activity?

A9: Research suggests that this compound, along with other α,β-unsaturated carbonyl compounds, can inhibit sprout growth in stored potato tubers. This effect is concentration-dependent and involves the compound's metabolism into less volatile alcohols. []

Q10: Is this compound found in living organisms?

A10: Yes, this compound has been identified as a potential stress indicator in beef cattle (Wagyu) through skin gas analysis. []

Q11: What analytical techniques are commonly used to detect and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in various matrices. [, , , , , , , , , ] Headspace solid-phase microextraction (HS-SPME) is often employed for volatile compound extraction prior to GC-MS analysis. [, , , , , , ] Gas chromatography-olfactometry (GC-O) is used to assess the odor activity and sensory contribution of this compound. [, , ]

Q12: How is this compound separated and identified in complex mixtures?

A12: The combination of SPME with GC-MS allows for the efficient separation and identification of this compound in complex mixtures. [] Using different SPME fibers and GC columns with varying polarities can enhance the separation and detection of this compound and other volatile compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Acetylphenyl)methyl]cyclopentan-1-one](/img/structure/B105231.png)